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Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3,3-Diphenylpropylamine have not been fully
investigated. This document summarizes the available information on 3,3-
Diphenylpropylamine and provides a toxicological assessment based on data from its
structurally related analogs, Prenylamine and Fendiline, to infer potential hazards.

Introduction

3,3-Diphenylpropylamine is a chemical intermediate primarily utilized in the synthesis of more
complex organic compounds, including pharmaceuticals.[1] It serves as a building block for
introducing the diphenylpropylamine moiety into various molecular structures. While its direct
toxicological profile is not well-established, an examination of its structural analogs provides
critical insights into its potential biological effects and associated toxicities.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of 3,3-
Diphenylpropylamine is essential for its safe handling and for predicting its behavior in
biological systems.
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Property Value Reference
Molecular Formula CisH17N [2][3]
Molecular Weight 211.31 g/mol [2]

CAS Number 5586-73-2 [3]

White to off-white solid or clear
Appearance o ) [4]
yellow liquid after melting

Melting Point 29-31 °C

Boiling Point Not available

Flash Point >112 °C

Solubility Sparingly soluble in water

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,
3,3-Diphenylpropylamine is classified with the following hazards:

e H315: Causes skin irritation[2]

e H319: Causes serious eye irritation[2]

o H335: May cause respiratory irritation[2]
Recommended Safety Precautions:

o Handling: Wear personal protective equipment, including gloves, safety goggles, and a lab
coat. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid contact with
skin, eyes, and clothing.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents and strong acids.

e First Aid:
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[e]

o

minutes.

Inhalation: Move to fresh air.

o

[¢]

Seek medical attention if symptoms occur in any case of exposure.

Toxicological Data of Structural Analogs

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Due to the limited direct toxicological data for 3,3-Diphenylpropylamine, this section presents

data from two of its well-studied analogs: Prenylamine and Fendiline. This information can be

used to infer the potential toxicological profile of 3,3-Diphenylpropylamine.

Prenylamine

Prenylamine, a former antianginal agent, is a calcium channel blocker that was withdrawn from

the market due to significant cardiotoxicity.[5][6] 3,3-Diphenylpropylamine is a known

metabolite of Prenylamine.[7]

Quantitative Toxicological Data for Prenylamine:

Parameter Species Route Value Reference
LDso Mouse Oral 225 mg/kg [8]
LDso Rat Oral 250 mg/kg [8]
TDLo Human Oral 13 mg/kg [8]
ICs0 (hnERG _
In vitro (HEK-293
channel - 65 nM [6]
cells)
blockade)
In vitro
ICso (L-type )
] (ventricular - 1.24 yM [6]
calcium current)
myocytes)
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Key Toxicological Findings for Prenylamine:

o Cardiotoxicity: The primary reason for its market withdrawal was the risk of QT interval
prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[5][6] This is
attributed to its potent blockade of the hERG potassium channel.[6] The (S)-(+)-enantiomer
is believed to be primarily responsible for these proarrhythmic effects.[9]

o Metabolism: Prenylamine is extensively metabolized in humans, with less than 0.1%
excreted unchanged.[7] A key metabolic pathway involves the cleavage of the C-N-C bond,
yielding amphetamine and 3,3-diphenylpropylamine.[7]

Fendiline

Fendiline is another calcium channel blocker with a similar diphenylpropyl structure.

Quantitative Toxicological Data for Fendiline:

Parameter Species Route Value Reference
LDso Mouse Oral 950 mg/kg [10]
ICso0 (L-type

(L-typ In vitro - 17 pM [11]

calcium channel)

Ki (02-adrenergic

In vitro - 2.6 uM
receptors)
ICso0 (K-Ras
plasma )
In vitro - 9.64 uM [11]
membrane
localization)

Key Toxicological Findings for Fendiline:

o Adverse Effects in Humans: Clinical studies with healthy volunteers reported subjective
intolerability at higher doses, including symptoms like trembling and dizziness.[12]

o Cytotoxicity: Fendiline has demonstrated cytotoxic effects against various cancer cell lines in
vitro, suggesting a potential for antiproliferative activity.[13][14]
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» Metabolism: The primary metabolic pathways for fendiline are hydroxylation of the phenyl
groups followed by glucuronidation and sulfation, as well as oxidative dealkylation.[15]

Metabolic Pathways and Potential for Toxicity

The metabolism of the parent compound can significantly influence its toxicological profile by

producing more or less toxic metabolites.

Metabolism of Prenylamine

The metabolism of Prenylamine is of particular relevance as it directly produces 3,3-
Diphenylpropylamine. The main metabolic reactions include ring hydroxylation, methylation,
and cleavage of the C-N-C bond.[7]

Ring Hydroxylation, Hydroxylated and/or
Methylation Methylated Metabolites

(Prenylamine\ C-N-C Bond Cleavage {Amphetamine)

3,3-Diphenylpropylamine

J C-N-C Bond Cleavage

Click to download full resolution via product page

Metabolic pathway of Prenylamine.

Predicted Metabolism of 3,3-Diphenylpropylamine

Based on the metabolism of its analogs, the potential metabolic pathways for 3,3-
Diphenylpropylamine likely involve:

e Hydroxylation: Addition of hydroxyl groups to the phenyl rings.

o N-oxidation: Oxidation of the primary amine group.
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o Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The formation of reactive metabolites through these pathways could contribute to potential
toxicity.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 3,3-Diphenylpropylamine, the
data from its analogs suggest potential interactions with key cellular signaling systems.

Calcium Signaling

Both Prenylamine and Fendiline are calcium channel blockers.[5][16] This suggests that 3,3-
Diphenylpropylamine could also potentially interfere with calcium signaling pathways, which
are crucial for a multitude of cellular processes, including muscle contraction,
neurotransmission, and gene expression. Disruption of calcium homeostasis can lead to a wide
range of toxic effects.

Adrenergic Signaling

Fendiline has been shown to interact with a2-adrenergic receptors.[17] This indicates a
possibility that 3,3-Diphenylpropylamine could also modulate adrenergic signaling, which
plays a vital role in the cardiovascular and nervous systems.
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Potential signaling pathway interactions.

Experimental Protocols (General Overview)

As no specific toxicological studies for 3,3-Diphenylpropylamine are publicly available, this
section provides a general overview of standard experimental protocols that would be
employed to assess its toxicity.

Acute Oral Toxicity (LDso) Study

This study is typically conducted in rodents (rats or mice) following OECD Guideline 423 (Acute

Toxic Class Method).

o Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.

e Dosing: The test substance is administered in a single dose by gavage. A stepwise
procedure is used with a starting dose based on available information.
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» Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

» Necropsy: A gross necropsy of all animals is performed at the end of the study.

o Data Analysis: The LDso value is estimated based on the mortality observed at different dose
levels.

In Vitro Cytotoxicity Assay

This assay provides a measure of the concentration of a substance that is toxic to cells in
culture.

e Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is cultured in a multi-well plate.

o Treatment: The cells are exposed to a range of concentrations of the test substance for a
defined period (e.g., 24 or 48 hours).

 Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT
or Neutral Red Uptake assay.

o Data Analysis: The concentration that causes a 50% reduction in cell viability (ICso) is
calculated.

Conclusion

The toxicological profile of 3,3-Diphenylpropylamine remains largely uncharacterized.
However, based on the available data for its structural analogs, Prenylamine and Fendiline,
there is a significant potential for cardiotoxicity, primarily through the blockade of cardiac ion
channels. The metabolism of 3,3-Diphenylpropylamine is a critical area for future research,
as it will determine the formation of potentially toxic metabolites. Given its irritant properties and
the potential for serious systemic toxicity inferred from its analogs, stringent safety precautions
should be observed during its handling and use. Further in vivo and in vitro toxicological
studies are imperative to fully elucidate the safety profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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